molecular formula C7H6BrN3 B1294027 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine CAS No. 929617-30-1

5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine

Cat. No. B1294027
M. Wt: 212.05 g/mol
InChI Key: OPJNRVAWKYSENX-UHFFFAOYSA-N
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Description

5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that features a pyrazolo[3,4-c]pyridine core structure with a bromine atom and a methyl group as substituents. This compound serves as a key intermediate in the synthesis of various polyheterocyclic compounds and has potential applications in medicinal chemistry due to its structural similarity to several biologically active molecules.

Synthesis Analysis

The synthesis of related pyrazolo[3,4-b]pyridine derivatives has been reported through various methods. For instance, the synthesis of mononuclear complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine has been achieved, which includes the formation of different coordination geometries and the use of supramolecular interactions . Another study describes the systematic approach to synthesize novel 6-bromo-imidazo[4,5-b]pyridine derivatives, which involves the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes . Additionally, a series of novel 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine linked sulfonamide derivatives have been synthesized, starting with iodination and followed by copper-catalyzed coupling reactions .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structures of mononuclear complexes have been determined, revealing different coordination spheres and the formation of 3D supramolecular networks . The structure of new 6-bromo-imidazo[4,5-b]pyridine derivatives has been confirmed using monocrystalline X-ray crystallography, and intermolecular contacts have been analyzed through Hirshfeld surface analysis .

Chemical Reactions Analysis

The reactivity of pyrazolo[3,4-b]pyridine derivatives has been explored in various chemical reactions. These compounds have been used as precursors for the construction of new polyheterocyclic ring systems, demonstrating their versatility in heterocyclic synthesis . The reaction of 5-aminopyrazoles with β-dimethylaminopropiophenones has led to the formation of new pyrazolo[3,4-b]pyridines . Additionally, an ultrasound-promoted regioselective synthesis of fused polycyclic pyrazolo[3,4-b]pyridines has been reported, showcasing an efficient method for the synthesis of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-b]pyridine derivatives have been studied, including their photoluminescent properties and antibacterial activities. The ligand and its complexes have been investigated for their photoluminescent properties in methanol solution at room temperature . The antibacterial and antioxidant properties of various sulfonamide-linked pyrazolo[3,4-b]pyridine derivatives have also been evaluated, with some compounds showing significant activity . Theoretical calculations using DFT and TD-DFT methods have been carried out to further understand the electronic properties of these molecules .

Scientific Research Applications

Synthetic Chemistry

  • Summary of Application : 1H-pyrazolo[3,4-b]pyridine derivatives are synthesized for various purposes . They are used in the synthesis of other compounds, as catalysts in organic reactions, and as potential therapeutic agents.
  • Methods of Application : The synthetic strategies and approaches to these derivatives are systematized according to the method to assemble the pyrazolopyridine system .
  • Results or Outcomes : The methods for synthesis have their own advantages and drawbacks .

Biomedical Applications

  • Summary of Application : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
  • Methods of Application : The diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .
  • Results or Outcomes : These compounds have been studied for their potential applications in various scientific fields .

Organic Synthesis

  • Summary of Application : 3-Bromo-5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine, also known as BCMP, is a versatile compound used in the synthesis of other compounds.
  • Methods of Application : The specific methods of application are not detailed in the source, but typically involve using BCMP as a starting material or intermediate in organic reactions.
  • Results or Outcomes : The outcomes of these reactions would depend on the specific reactions being carried out.

Catalyst in Organic Reactions

  • Summary of Application : BCMP has been used as a catalyst in organic reactions.
  • Methods of Application : The specific methods of application are not detailed in the source, but typically involve using BCMP to speed up certain organic reactions.
  • Results or Outcomes : The outcomes of these reactions would depend on the specific reactions being catalyzed.

Potential Therapeutic Agent

  • Summary of Application : BCMP has been studied for its potential applications as a therapeutic agent.
  • Methods of Application : The specific methods of application are not detailed in the source, but typically involve testing BCMP in various biological assays to determine its therapeutic potential.
  • Results or Outcomes : The outcomes of these studies would depend on the specific assays and disease models being used.

Anxiolytic Drugs

  • Summary of Application : Pyrazolo[3,4-b]pyridine derivatives have been studied as part of anxiolytic drugs .
  • Methods of Application : The specific methods of application are not detailed in the source, but typically involve testing these compounds in various biological assays to determine their therapeutic potential .
  • Results or Outcomes : The outcomes of these studies would depend on the specific assays and disease models being used .

Safety And Hazards

5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine is harmful by inhalation, in contact with skin, and if swallowed . For skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

Future Directions

1H-pyrazolo[3,4-b]pyridines, including 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine, have been the subject of numerous studies and patents, indicating a strong interest in this class of compounds . Future research will likely continue to explore the diversity of the substituents, synthetic methods, and biomedical applications of these compounds .

properties

IUPAC Name

5-bromo-3-methyl-2H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-4-5-2-7(8)9-3-6(5)11-10-4/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJNRVAWKYSENX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(N=CC2=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649372
Record name 5-Bromo-3-methyl-2H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine

CAS RN

929617-30-1
Record name 5-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929617-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-methyl-2H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GD Zhu, J Gong, VB Gandhi, K Woods, Y Luo… - Bioorganic & medicinal …, 2007 - Elsevier
Thr-211 is one of three different amino acid residues in the kinase domain of protein kinase B/Akt as compared to protein kinase A (PKA), a closely related analog in the same AGC …
Number of citations: 93 www.sciencedirect.com
SK Verma, LV LaFrance - Tetrahedron Letters, 2009 - Elsevier
Methods for a facile high-yielding synthesis of substituted pyrazolo[3,4-c]pyridines from 2-bromo-5-fluoropyridine are described, along with a brief mechanistic discussion for the key …
Number of citations: 8 www.sciencedirect.com

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